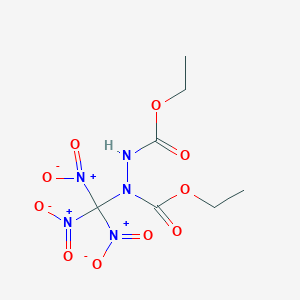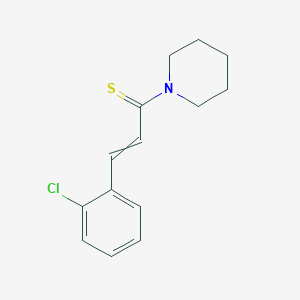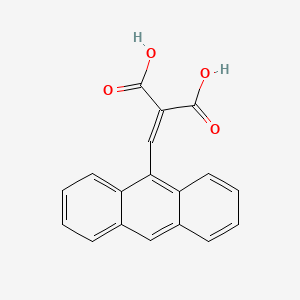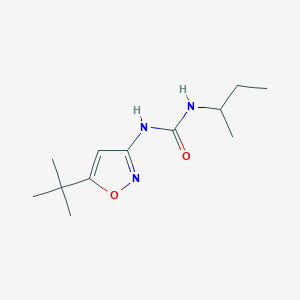![molecular formula C16H18N2OS B14625306 N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide CAS No. 58306-62-0](/img/structure/B14625306.png)
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is an organic compound characterized by the presence of an amino group, a phenylsulfanyl group, and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 2-amino-5-(phenylsulfanyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 2-amino-5-(phenylsulfanyl)benzoic acid is converted to the corresponding amide using butanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize production.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Wissenschaftliche Forschungsanwendungen
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
N-[2-Amino-5-(methylsulfanyl)phenyl]butanamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfinyl)phenyl]butanamide: Contains a phenylsulfinyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfonyl)phenyl]butanamide: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.
Uniqueness: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
58306-62-0 |
|---|---|
Molekularformel |
C16H18N2OS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
N-(2-amino-5-phenylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-6-16(19)18-15-11-13(9-10-14(15)17)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
WWSRSEBEVNMGJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)


![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)


![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)

![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
